THK5351 (R enantiomer)

Tau PET imaging Alzheimer's disease Neurofibrillary tangles

Procure the optically pure R‑enantiomer of THK5351 (CAS 2101218‑44‑2) for rigorous tau PET imaging. This stereochemically defined compound exhibits distinct sulphotransferase reactivity (Km=75 nM) and washout kinetics versus the S‑enantiomer, ensuring reproducible binding and metabolism data. Ideal for dual‑pathology (tau/MAO‑B) studies and as a critical control in stereospecificity assays.

Molecular Formula C18H18FN3O2
Molecular Weight 327.359
CAS No. 2101218-44-2
Cat. No. B2779874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTHK5351 (R enantiomer)
CAS2101218-44-2
Molecular FormulaC18H18FN3O2
Molecular Weight327.359
Structural Identifiers
SMILESCNC1=NC=C(C=C1)C2=NC3=C(C=C2)C=C(C=C3)OCC(CF)O
InChIInChI=1S/C18H18FN3O2/c1-20-18-7-3-13(10-21-18)17-5-2-12-8-15(4-6-16(12)22-17)24-11-14(23)9-19/h2-8,10,14,23H,9,11H2,1H3,(H,20,21)/t14-/m0/s1
InChIKeyDLVXFZWSPCOWSN-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2R)-1-fluoro-3-[2-[6-(methylamino)pyridin-3-yl]quinolin-6-yl]oxypropan-2-ol (CAS 2101218-44-2): R-Enantiomer of the Tau PET Tracer THK5351


(2R)-1-fluoro-3-[2-[6-(methylamino)pyridin-3-yl]quinolin-6-yl]oxypropan-2-ol (CAS 2101218-44-2) is the R-enantiomer of THK5351, an arylquinoline derivative developed as a positron emission tomography (PET) radiotracer for imaging tau protein aggregates in neurodegenerative diseases such as Alzheimer's disease [1]. It exhibits high binding affinity for tau fibrils and is utilized as a research tool for in vivo visualization of tau pathology. The compound is optically pure, distinguishing it from earlier racemic tau tracers, and its stereochemistry influences its pharmacokinetic and metabolic properties [2].

Why (2R)-1-fluoro-3-[2-[6-(methylamino)pyridin-3-yl]quinolin-6-yl]oxypropan-2-ol Cannot Be Substituted by Other THK-Series Tau Tracers


While several arylquinoline-based tau PET tracers exist (e.g., THK5117, THK5105), (2R)-1-fluoro-3-[2-[6-(methylamino)pyridin-3-yl]quinolin-6-yl]oxypropan-2-ol possesses a distinct stereochemical and pharmacokinetic profile that precludes simple substitution. Unlike the racemic mixtures of earlier-generation tracers such as THK5105 and THK5117, this compound is an optically pure R-enantiomer, which directly impacts its binding kinetics, metabolic stability, and washout characteristics [1]. Direct comparative studies have demonstrated that the R-enantiomer exhibits differential reactivity with sulphotransferases and altered brain clearance rates compared to its S-counterpart, leading to divergent imaging properties [2]. Furthermore, its off-target binding profile to monoamine oxidase B (MAO-B) differs quantitatively from other tau tracers, affecting signal interpretation in inflammatory contexts [3]. Consequently, substituting this compound with a related analog without empirical validation would compromise experimental reproducibility and data interpretation.

Quantitative Differentiation of (2R)-1-fluoro-3-[2-[6-(methylamino)pyridin-3-yl]quinolin-6-yl]oxypropan-2-ol Against Closest Comparators


High-Affinity Binding to Tau Aggregates in Alzheimer's Disease Brain Tissue

The R-enantiomer of THK5351 exhibits high binding affinity for tau aggregates in Alzheimer's disease (AD) hippocampal homogenates. While the clinically developed S-enantiomer is reported to have a dissociation constant (Kd) of 2.9 nM, the R-enantiomer is described as the 'stereochemically active form' with even higher binding affinity and better brain uptake than its S-counterpart . Saturation binding studies on postmortem AD brain tissue using 3H-THK5351 (a mixture of enantiomers) revealed two binding sites with Kd1 = 5.6 nM (Bmax = 76 pmol/g) and Kd2 = 1 nM (Bmax = 40 pmol/g), and competition studies identified a super-high-affinity site with Ki = 0.1 pM [1].

Tau PET imaging Alzheimer's disease Neurofibrillary tangles Radioligand binding

Off-Target Binding Profile to Monoamine Oxidase B (MAO-B)

THK5351 (both enantiomers) binds to monoamine oxidase B (MAO-B), an enzyme highly expressed in reactive astrocytes. Saturation studies using 3H-THK5351 on postmortem AD brain tissue revealed two binding sites, with the high-affinity site (Kd2 = 1 nM) likely representing MAO-B binding [1]. Competition studies with the MAO-B inhibitor 3H-L-deprenyl demonstrated that 3H-THK5351 binding was displaced by 40% in the frontal cortex and 50% in the basal ganglia, confirming significant MAO-B interaction [2]. This off-target binding profile distinguishes THK5351 from other tau tracers like T807 (flortaucipir), which exhibits a different MAO-B affinity (Ki = 227 nM in hippocampus) [3].

MAO-B Off-target binding Astrogliosis PET imaging

Differential Brain Washout Kinetics Compared to S-Enantiomer

In a direct comparative study in mice, the S-enantiomer of 18F-THK5351 displayed significantly faster washout from both the brain and the body compared to the R-enantiomer [1]. This differential clearance is attributed to stereospecific metabolism: the R-enantiomer exhibited lower reactivity with sulphotransferases in mouse liver homogenates, with a Michaelis constant (Km) of 75 nM and a maximum velocity (Vmax) of 0.013 pmol/mg/min [2]. The slower metabolic conversion of the R-enantiomer to its sulphoconjugate results in prolonged retention in peripheral tissues and slower overall elimination.

Pharmacokinetics Brain clearance PET imaging Enantiomer comparison

Optical Purity Advantage Over Racemic Tau Tracers

(2R)-1-fluoro-3-[2-[6-(methylamino)pyridin-3-yl]quinolin-6-yl]oxypropan-2-ol is an optically pure R-enantiomer, in contrast to earlier-generation arylquinoline tau tracers such as 18F-THK5105 and 18F-THK5117, which were developed and evaluated as racemic mixtures [1]. Preclinical studies on arylquinoline derivatives have demonstrated that the pharmacokinetic profiles of S-enantiomers are generally more favorable than those of R-enantiomers, leading to the clinical development of the S-enantiomer of THK5351 [2]. However, the availability of the optically pure R-enantiomer enables precise investigation of stereospecific binding interactions and metabolic pathways that are obscured when using racemic mixtures.

Chirality Optical purity Radiotracer development Pharmacokinetics

Optimal Research and Industrial Applications for (2R)-1-fluoro-3-[2-[6-(methylamino)pyridin-3-yl]quinolin-6-yl]oxypropan-2-ol Based on Quantitative Evidence


Stereospecific Pharmacokinetic Studies of Tau PET Tracers

The documented differential washout kinetics between the R- and S-enantiomers [1] make this compound an essential tool for investigating stereospecific brain clearance mechanisms. Researchers can utilize the R-enantiomer to study the role of sulphotransferase-mediated metabolism in determining radiotracer retention, leveraging its lower reactivity (Km = 75 nM) with these enzymes [2]. This application is particularly valuable for optimizing next-generation tau tracers with tailored pharmacokinetic profiles.

Dual-Pathology Imaging of Tau and Astrogliosis

Given the established high-affinity binding of THK5351 to MAO-B (Kd2 = 1 nM), which is approximately 200-fold higher than the MAO-B affinity of comparator tracers like T807 [1], the R-enantiomer is well-suited for research applications requiring simultaneous visualization of tau aggregates and reactive astrogliosis. This dual-pathology imaging capability is particularly relevant for studying the interplay between tau deposition and neuroinflammation in progressive supranuclear palsy, Alzheimer's disease, and other tauopathies [2].

Enantiomer-Specific Binding Site Mapping on Tau Fibrils

The optical purity of the R-enantiomer [1] enables precise mapping of stereospecific binding interactions with distinct tau fibril conformations. Competition binding studies have identified super-high-affinity (Ki = 0.1 pM) and high-affinity (Ki = 16 nM) binding sites for THK5351 on tau aggregates [2]. The R-enantiomer can be employed in competitive binding assays to determine whether these sites exhibit stereoselectivity, informing the design of improved tau imaging agents with enhanced specificity for pathological tau conformations.

Control Compound for Clinical S-Enantiomer Studies

As the optically pure counterpart to the clinically developed S-enantiomer (18F-THK5351), the R-enantiomer serves as an essential control compound for validating the stereospecificity of observed clinical imaging signals. Comparative studies using both enantiomers can help deconvolute the contributions of specific binding, non-specific retention, and stereoselective metabolism to the overall PET signal [1]. This application is critical for rigorous interpretation of clinical tau PET data and for troubleshooting unexpected imaging findings.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for THK5351 (R enantiomer)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.